P2Y Subtype Selectivity vs. Suramin and PPADS
PPTN demonstrates absolute selectivity for P2Y14R, with 1 µM showing no agonist or antagonist effect at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors [1]. In contrast, suramin and PPADS exhibit broad-spectrum antagonism across multiple P2Y subtypes, including P2Y1, P2Y2, and P2Y4, with suramin acting as a competitive antagonist at rat P2Y2 with pA2 of 5.40 and reactive blue 2 antagonizing rat P2Y4 with pA2 of 6.43 [2].
| Evidence Dimension | Selectivity across eight P2Y receptor subtypes |
|---|---|
| Target Compound Data | 1 µM: no agonist or antagonist activity at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13 |
| Comparator Or Baseline | Suramin: competitive antagonist at rP2Y2 (pA2 5.40) and rP2Y4; PPADS: antagonist at multiple P2Y subtypes with subtype-dependent potency |
| Quantified Difference | PPTN: zero activity at 7 P2Y subtypes at 1 µM vs. Suramin/PPADS: measurable antagonism at multiple P2Y subtypes at similar or lower concentrations |
| Conditions | Recombinant human P2Y receptor-expressing cell lines (PPTN); rat P2Y2 and P2Y4 expressed in 1321N1 astrocytoma cells (suramin/PPADS) |
Why This Matters
This selectivity profile ensures that PPTN-derived phenotypes can be confidently attributed to P2Y14R antagonism without confounding off-target activity on other P2Y receptors, unlike broad-spectrum agents.
- [1] Barrett MO, Sesma JI, Ball CB, Jayasekara PS, Jacobson KA, Lazarowski ER, Harden TK. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Mol Pharmacol. 2013;84(1):41-9. View Source
- [2] Wildman SS, Unwin RJ, King BF. Extended pharmacological profiles of rat P2Y2 and rat P2Y4 receptors and their sensitivity to extracellular H+ and Zn2+ ions. Br J Pharmacol. 2003;140(7):1177-86. View Source
